

A Comparative Guide to Fluorogenic Ceramidase Probes: RBM14C12 and Its Alternatives

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Compound of Interest

Compound Name: *RBM14C12*

Cat. No.: *B15571809*

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For researchers, scientists, and drug development professionals navigating the intricate landscape of sphingolipid signaling, the selection of appropriate tools to measure ceramidase activity is paramount. This guide provides an objective comparison of the widely used fluorogenic probe **RBM14C12** with other available alternatives, supported by experimental data to inform your selection process.

Ceramidases are critical enzymes that catalyze the hydrolysis of ceramide into sphingosine and a free fatty acid. This reaction is a key regulatory point in the sphingolipid metabolic pathway, influencing the cellular balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate. The dysregulation of ceramidase activity has been implicated in numerous diseases, including cancer, inflammatory disorders, and genetic conditions like Farber disease. Consequently, the accurate measurement of ceramidase activity is crucial for both basic research and the development of therapeutic inhibitors.

This guide focuses on fluorogenic probes, which offer a sensitive and continuous assay format suitable for high-throughput screening. We will delve into the specifics of **RBM14C12** and compare its performance with other notable probes such as RBM14C16, RBM14C24:1, RBM15C18:1, and RBM1-151.

Performance Comparison of Fluorogenic Ceramidase Probes

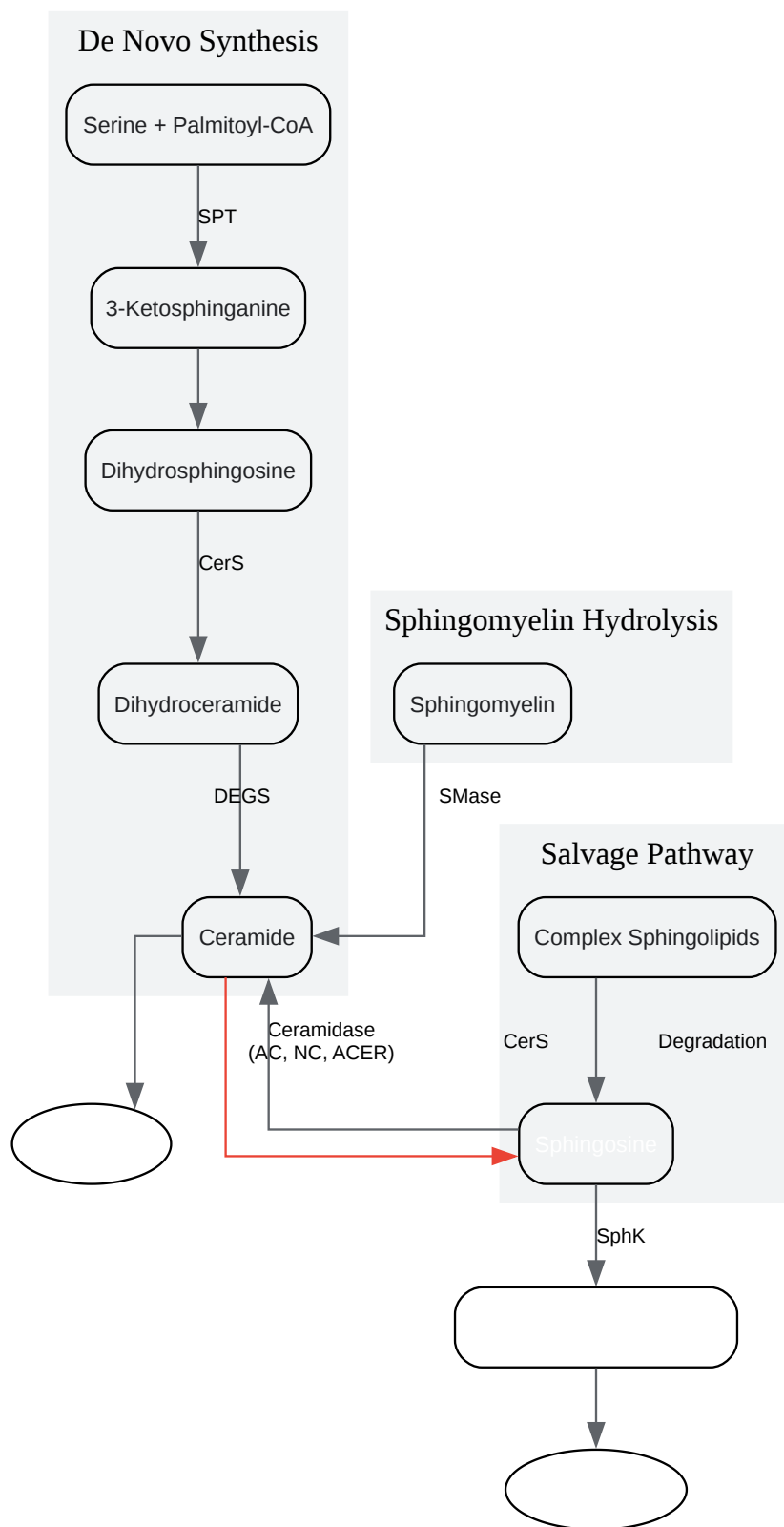
The ideal fluorogenic probe for a ceramidase assay should exhibit high specificity for the target ceramidase isotype, possess favorable kinetic properties (a low Michaelis constant, K_m , and a high maximal velocity, V_{max}), and generate a strong fluorescent signal with a low background. The following table summarizes the available quantitative data for **RBM14C12** and its alternatives.

Probe	Target Ceramidase	Km (μM)	Vmax (pmol/min/ mg or nmol/min/mg)	Enzyme Source	Key Features
RBM14C12	Acid Ceramidase (AC)	25.9 ± 9[1]	334 ± 62 pmol/min/mg[1]	FD1 AcCer 10x cell lysates	Well-established probe for AC; also hydrolyzed by NC and ACER3.[2]
RBM14C16	Neutral Ceramidase (hNC)	16[3]	2250 nmol/min/mg[3]	Human recombinant NC	Better substrate for hNC than C12-NBD-ceramide.[3]
RBM14C24:1	Neutral Ceramidase (NC)	Not explicitly found	Not explicitly found	Recombinant human NC	Reported as an efficient and selective substrate for recombinant human NC.[3][4][5][6][7]
RBM15C18:1	Alkaline Ceramidase (ACER1 & ACER2)	Not explicitly found	Not explicitly found	Not specified	Considered the best fluorogenic probe for ACER1 and ACER2 activities to date.[4][5]

RBM1-151	Acid Ceramidase (AC)	7.0 (appKm) [2]	99.3 nM/min (appVmax)[2]	Not specified	Not hydrolyzed by other ceramidases, but is a substrate for FAAH and NAAA.[2]
C12-NBD- ceramide	Neutral Ceramidase (hNC)	33.41[3]	826 nmol/min/mg[3]	Pure hNC	A fluorescent analog of natural ceramide used for comparison.

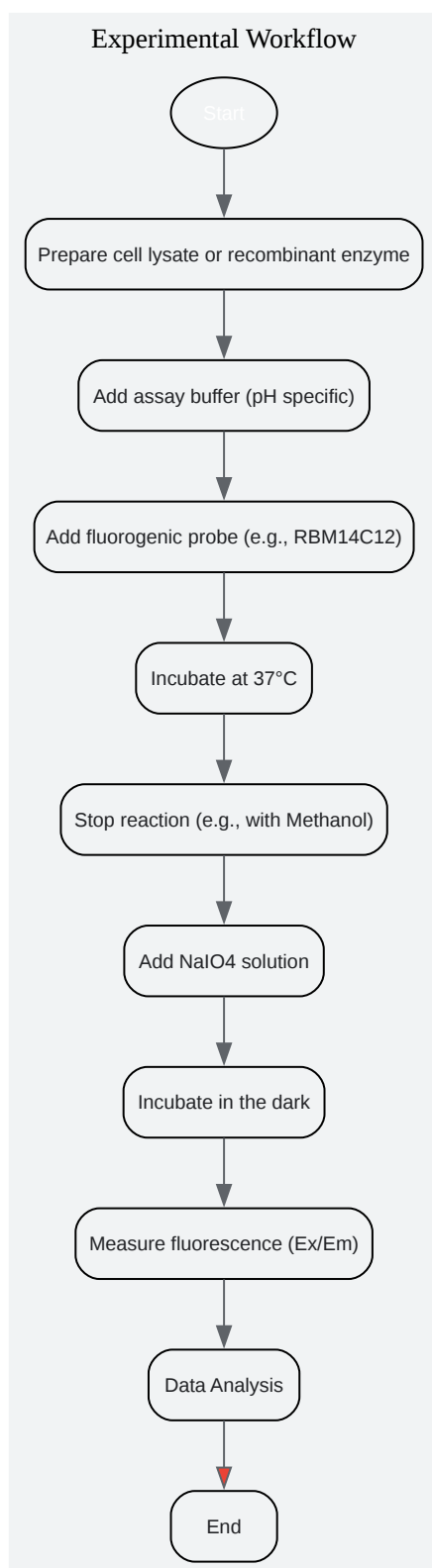
Signaling Pathway and Experimental Workflow

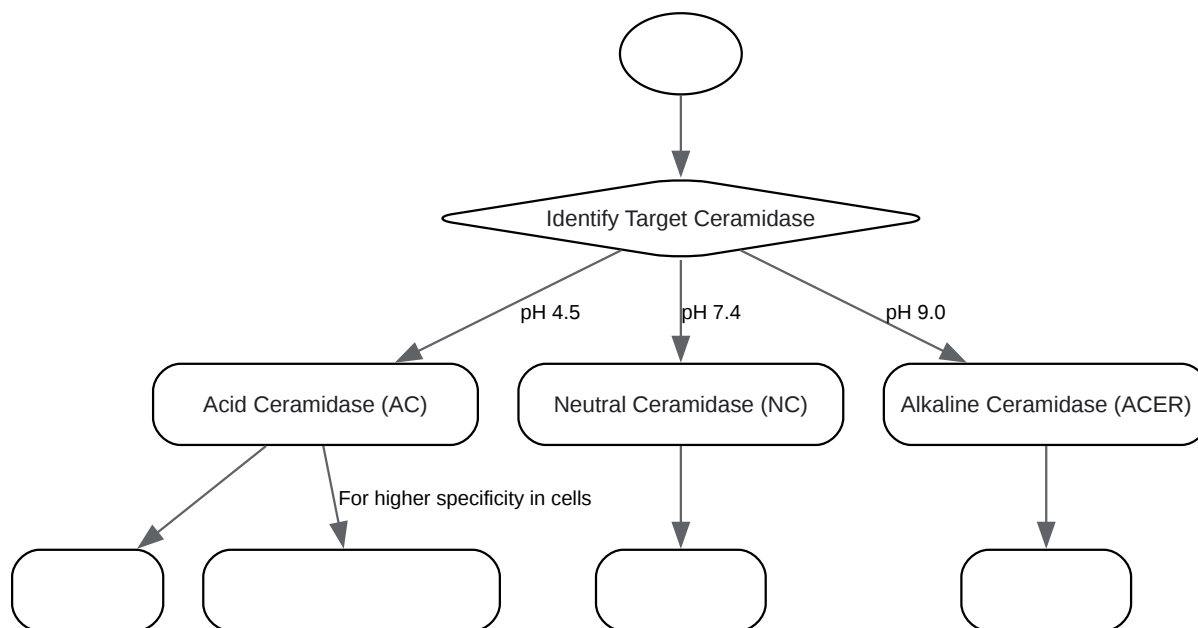
To provide a clearer understanding of the context in which these probes are used, the following diagrams illustrate the ceramide metabolic pathway and a typical experimental workflow for a fluorogenic ceramidase assay.



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Caption: The central role of ceramidase in the sphingolipid metabolic pathway.





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